

# Head-to-Head Comparison: (Rac)-GSK547 and GSK2982772 in RIPK1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | (Rac)-GSK547 |           |
| Cat. No.:            | B15583186    | Get Quote |

In the landscape of therapeutic drug development, particularly for inflammatory diseases and cancer, Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical target. This serine/threonine kinase is a key regulator of cellular pathways governing inflammation and programmed cell death, including necroptosis. Two notable small molecule inhibitors, (Rac)-GSK547 and GSK2982772, have been developed to target RIPK1. This guide provides a detailed head-to-head comparison of these two compounds, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their work.

### **Mechanism of Action and Target Specificity**

Both **(Rac)-GSK547** and GSK2982772 are potent inhibitors of RIPK1 kinase activity. They function by binding to the kinase domain, thereby preventing the downstream signaling that leads to inflammation and necroptosis.

(Rac)-GSK547 is a highly selective and potent inhibitor of RIPK1.[1][2] It is the racemic mixture of GSK547.[3][4][5] Studies have shown that it binds to an allosteric pocket between the N-terminal and C-terminal domains of RIPK1, behind the ATP binding site.[6][7] This mode of binding contributes to its high selectivity.

GSK2982772 is also a potent, orally active, and ATP-competitive inhibitor of RIPK1.[8][9] It demonstrates exquisite kinase specificity, with over 1,000-fold selectivity for RIPK1 against a large panel of other kinases.[8][10] Similar to **(Rac)-GSK547**, GSK2982772 binds to an allosteric pocket of the RIPK1 kinase domain.[11][12]



## **Quantitative Performance Data**

The following tables summarize the available quantitative data for **(Rac)-GSK547** and GSK2982772, highlighting their potency in biochemical and cellular assays.

Table 1: Biochemical Potency against RIPK1

| Compound     | Target       | Assay Format     | IC50 (nM) | Reference |
|--------------|--------------|------------------|-----------|-----------|
| (Rac)-GSK547 | RIPK1        | Not Specified    | 31        | [13]      |
| (Rac)-GSK547 | RIPK1        | Not Specified    | 32        | [1]       |
| GSK2982772   | Human RIPK1  | ADP-Glo          | 16        | [8][14]   |
| GSK2982772   | Monkey RIPK1 | ADP-Glo          | 20        | [8][14]   |
| GSK2982772   | Human RIPK1  | FP binding assay | 16        | [10]      |
| GSK2982772   | Human RIPK1  | ADP-Glo Assay    | 1         | [10]      |
| GSK2982772   | RIP1         | Not Specified    | 1.6       | [15]      |

Table 2: Cellular Activity

| Compound         | Cell Line | Assay                                | Endpoint       | IC50 / EC50<br>(nM) | Reference |
|------------------|-----------|--------------------------------------|----------------|---------------------|-----------|
| (Rac)-<br>GSK547 | L929      | TNFα/zVAD-<br>induced cell<br>death  | Cell Viability | 32                  | [1]       |
| GSK2982772       | U937      | TNFα/QVD-<br>Oph-induced<br>necrosis | Cell Viability | 6.3                 | [9]       |
| GSK2982772       | L929      | TNFα/QVD-<br>Oph-induced<br>necrosis | Cell Viability | 1300                | [9]       |



# In Vitro and In Vivo Experimental Findings (Rac)-GSK547

In vitro studies have demonstrated that **(Rac)-GSK547** treatment can direct the programming of bone marrow-derived macrophages (BMDMs) towards an immunogenic M1 phenotype. This is characterized by the upregulation of MHC-II, TNF $\alpha$ , and IFNy, and a reduction in M2 markers like CD206, IL-10, and TGF $\beta$ .[16] Furthermore, it upregulates STAT1 signaling, which is associated with M1 programming, while reducing STAT3, STAT5, and STAT6 signaling linked to M2-like differentiation.[16]

In vivo, **(Rac)-GSK547** has shown robust activity. In a mouse model of pancreatic ductal adenocarcinoma (PDA), oral administration of GSK547 at 100 mg/kg/day reduced tumor burden and extended survival compared to control groups.[1][13] The compound was well-tolerated and achieved steady-state concentrations in vivo that were above the IC90 for L929 cells.[16] When used in combination with checkpoint inhibitors, GSK547 doubled survival time in a mouse model of PDA.[17]

#### GSK2982772

GSK2982772 has demonstrated efficacy in blocking TNF-dependent cellular responses. In human ulcerative colitis explants, it was able to reduce the spontaneous production of cytokines.[18]

GSK2982772 has been advanced into human clinical trials for several inflammatory diseases, including psoriasis, rheumatoid arthritis, and ulcerative colitis.[18][19] However, the results from these trials have been mixed. In a Phase IIa study for active ulcerative colitis, GSK2982772 was well-tolerated but did not show a significant effect on disease activity.[11][20][21] Similarly, in a study on patients with moderate to severe rheumatoid arthritis, GSK2982772 did not lead to meaningful clinical improvement at the evaluated exposure levels.[22][23] Subsequently, the development of GSK2982772 for these indications was moved back to the research phase.[24]

# Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating these inhibitors.





Click to download full resolution via product page

Caption: RIPK1 signaling pathway targeted by (Rac)-GSK547 and GSK2982772.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. GSK547 | RIP kinase | TargetMol [targetmol.com]
- 3. anjiechem.com [anjiechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. (Rac)-GSK547 | RIP kinase | | Invivochem [invivochem.cn]
- 6. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 7. immune-system-research.com [immune-system-research.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Probe GSK2982772 | Chemical Probes Portal [chemicalprobes.org]
- 11. bmjopengastro.bmj.com [bmjopengastro.bmj.com]
- 12. Comparison of the Pharmacokinetics of RIPK1 Inhibitor GSK2982772 in Healthy Western and Japanese Subjects PMC [pmc.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
- 14. benchchem.com [benchchem.com]
- 15. astorscientific.us [astorscientific.us]
- 16. selleckchem.com [selleckchem.com]
- 17. RIP1 Kinase Identified as Promising Therapeutic Target in Pancreatic Cancer [prnewswire.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. hra.nhs.uk [hra.nhs.uk]
- 20. A randomised, placebo-controlled study of RIPK1 inhibitor GSK2982772 in patients with active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]



- 21. alzdiscovery.org [alzdiscovery.org]
- 22. ora.ox.ac.uk [ora.ox.ac.uk]
- 23. researchgate.net [researchgate.net]
- 24. fiercebiotech.com [fiercebiotech.com]
- To cite this document: BenchChem. [Head-to-Head Comparison: (Rac)-GSK547 and GSK2982772 in RIPK1 Inhibition]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15583186#head-to-head-comparison-of-rac-gsk547-and-gsk2982772]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com